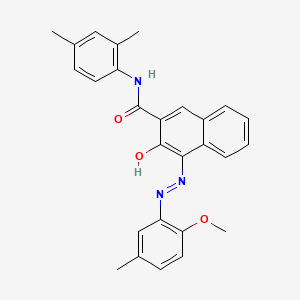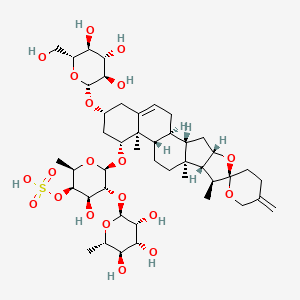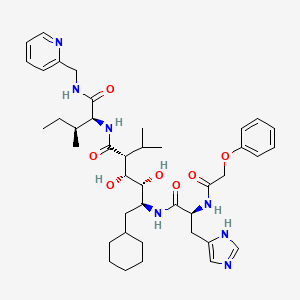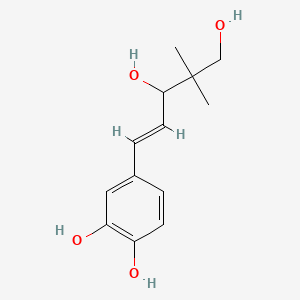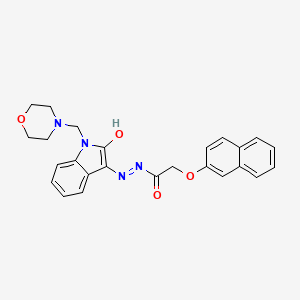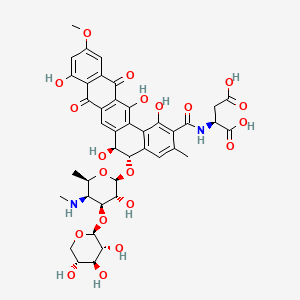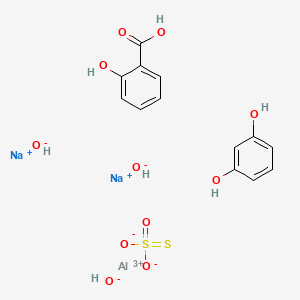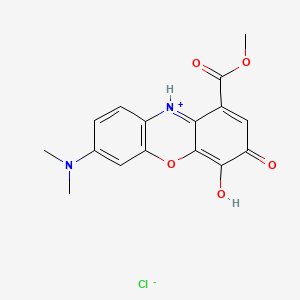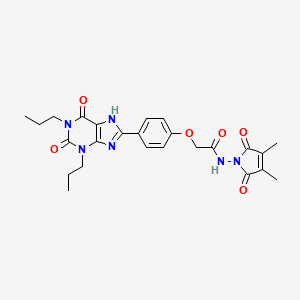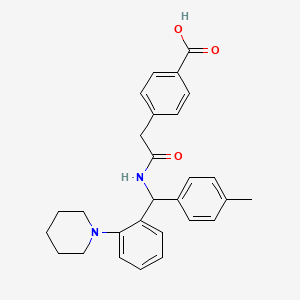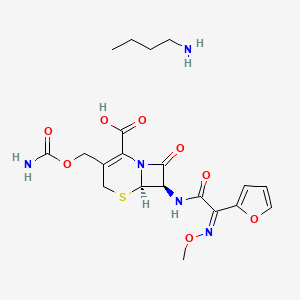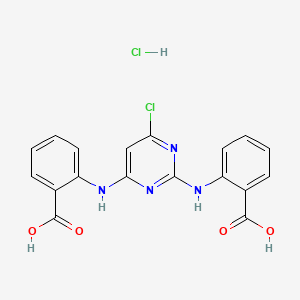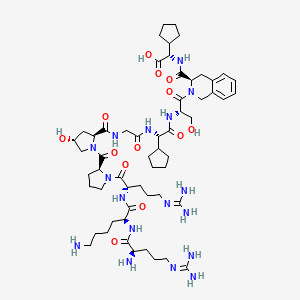
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- is a complex organic compound characterized by its spirocyclic structure. This compound features a unique arrangement of a spiro-fused oxaspirodecane ring system with a chlorobenzoyl and methyl substituent. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-phenyl-1-oxaspiro(4.5)dec-3-en-2-one with 4-chlorobenzoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the ester linkage, yielding the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- involves its interaction with specific molecular targets. The chlorobenzoyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the spirocyclic structure provides rigidity and spatial orientation. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways.
Comparison with Similar Compounds
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- can be compared with similar compounds such as:
4-phenoxy-1-oxaspiro(4.5)dec-3-en-2-one: This compound lacks the chlorobenzoyl group, resulting in different chemical reactivity and biological activity.
4-(1-pyrrolidinyl)-1-oxaspiro(4.5)dec-3-en-2-one: The presence of a pyrrolidinyl group instead of a chlorobenzoyl group alters its interaction with molecular targets and its overall properties.
The uniqueness of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-chlorobenzoyl)-3-methyl- lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological characteristics.
Properties
CAS No. |
86560-08-9 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-(4-chlorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
MEQBHSQVKSOTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


